![molecular formula C17H15NO4 B1264178 (Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)
(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL492571 is an aromatic amine. It has a role as an anticoronaviral agent.
Scientific Research Applications
Enzyme Inhibition
One significant application of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is in enzyme inhibition, specifically targeting carbonic anhydrase isoenzymes. These derivatives, including (Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid, show strong inhibition against human carbonic anhydrase I and II, crucial enzymes in physiological processes (Oktay et al., 2016).
Antimicrobial Properties
The compound has been involved in the synthesis of biologically active molecules with potential antimicrobial properties. For instance, derivatives of (Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid have been shown to exhibit good antimicrobial activity against bacteria like E. coli (Banday et al., 2010).
Synthesis of Complex Molecules
This compound plays a pivotal role in the synthesis of complex molecules such as lanthanide complexes. These complexes, synthesized using (Z)-4-oxo-4-(phenylamino)but-2-enoic acid, have been characterized for their potential in various applications, including fluorescence studies and metal complexation (Niu et al., 2009).
Fluorescence Studies
Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been utilized in the synthesis of fluorescent sensors, particularly for zinc ions. These fluorescent sensors are critical in biological imaging and detecting zinc levels in various biological systems (Nolan et al., 2006).
Antifungal Activity
The compound also has applications in antifungal treatments. Its derivatives have shown significant antifungal activity against specific fungi, indicating its potential in developing new antifungal agents (Paz et al., 2013).
Biological Activity
Further studies have explored the biological activity of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. These studies have looked into the potential antinociceptive (pain-relieving) and anti-inflammatory properties of the compound's derivatives, indicating its possible use in pain management (Kizimovaa et al., 2019).
properties
Product Name |
(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(Z)-4-[3-(benzylamino)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C17H15NO4/c19-15(10-16(20)17(21)22)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-10,18-19H,11H2,(H,21,22)/b15-10- |
InChI Key |
MUWXPKGGRFBHAN-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)/C(=C/C(=O)C(=O)O)/O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



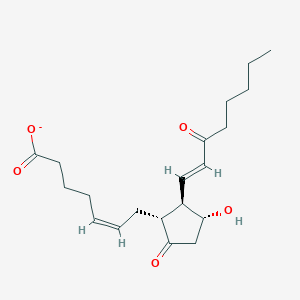
![methyl 8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264099.png)
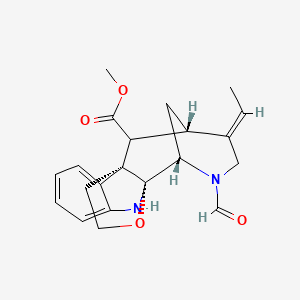
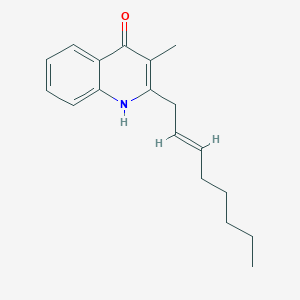
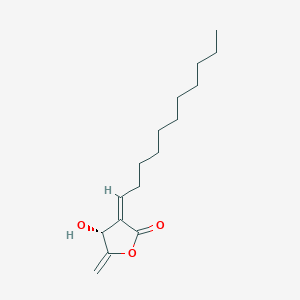
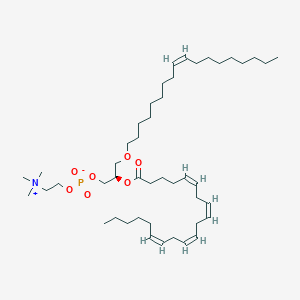
![4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)
![N-[5-[(2,6-difluorophenyl)sulfonylamino]pentyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1264108.png)
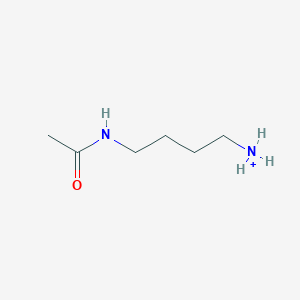
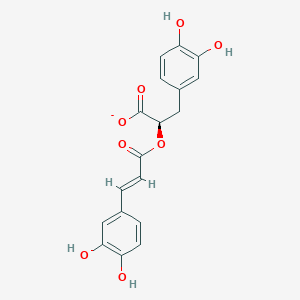
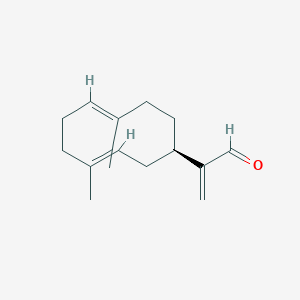
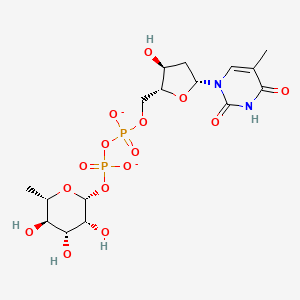
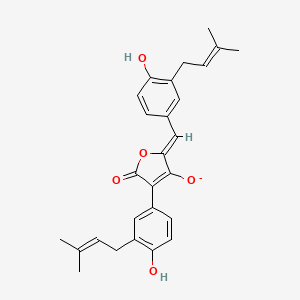
![(2R,3R,4S,5S,6R)-2-[[7-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-ethenyl-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264117.png)